molecular formula C19H18FN3O B2803455 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide CAS No. 1207017-98-8

4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide

Cat. No.: B2803455
CAS No.: 1207017-98-8
M. Wt: 323.371
InChI Key: PJLJKPXVJGRDHU-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a fluorophenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-imidazol-1-yl)methyl)-N-(4-chlorophenethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-((1H-imidazol-1-yl)methyl)-N-(4-bromophenethyl)benzamide: Similar structure but with a bromine atom instead of fluorine.

    4-((1H-imidazol-1-yl)methyl)-N-(4-methylphenethyl)benzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLJKPXVJGRDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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